(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(23)21-11-12-22-16(13-21)7-10-20-22/h3-7,10H,1-2,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOXMICYPYTHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN4C(=CC=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl and chlorophenyl intermediates, followed by their coupling with the dihydropyrazolo[1,5-a]pyrazinyl core. Common reagents used in these reactions include chlorinating agents, cyclopentyl halides, and pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Scientific Research Applications
Chemistry
In chemistry, (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and understanding the molecular basis of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be explored for its efficacy in treating diseases by targeting specific molecular pathways and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It can also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular processes, which can be harnessed for therapeutic or industrial purposes.
Biological Activity
The compound (1-(4-chlorophenyl)cyclopentyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone , identified by its CAS number 2034264-50-9 , has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to comprehensively review its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 329.8 g/mol . The structure features a cyclopentyl group attached to a 4-chlorophenyl moiety and a dihydropyrazolo core, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 2034264-50-9 |
| Molecular Formula | C₁₈H₂₀ClN₃O |
| Molecular Weight | 329.8 g/mol |
The compound's mechanism of action involves interaction with specific receptors or enzymes, potentially modulating their activity. Preliminary studies suggest that it may act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), particularly the mGlu2 receptor, which is implicated in various neurological disorders .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical class. For instance, derivatives of pyrazolo[1,5-a]pyrazine have shown significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . These findings suggest that the compound may exhibit similar antimicrobial effects.
Anti-inflammatory and Antitumor Activity
Compounds bearing similar structural motifs have been reported to possess anti-inflammatory and anticancer properties. For example, studies on related pyrazolo compounds indicated their efficacy in inhibiting cell proliferation in various cancer cell lines . The potential for this compound to exert similar effects warrants further investigation.
Case Studies
- In Vitro Studies : A study conducted on a series of dihydropyrazole derivatives demonstrated their ability to inhibit cell growth in human cancer cell lines. The IC50 values for some derivatives were significantly lower than those of established chemotherapeutic agents, indicating potent anticancer activity .
- Docking Studies : Computational docking studies have shown that the compound can effectively bind to target proteins involved in inflammation and cancer progression. This binding affinity suggests a mechanism through which the compound may exert its biological effects .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored through assays measuring its effect on acetylcholinesterase (AChE) and urease activities. Some derivatives showed promising inhibitory effects, which could translate into therapeutic applications for diseases like Alzheimer's and infections requiring urease inhibition .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized in Table 1.
Table 1: Structural and Molecular Comparison of Analogous Compounds
*Calculated based on molecular formula.
Key Structural Differences
Core Heterocycle: The target compound contains a 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-one system, whereas analogues like metconazole feature triazole rings. The pyrazolo-pyrazinone core is associated with protein-binding interactions, as observed in crystallographic studies of related molecules .
Substituent Groups: The 4-chlorophenyl group is common across all listed compounds, suggesting its role in enhancing lipophilicity and target binding . The cyclopentyl-methanone linkage in the target compound distinguishes it from the 3,4-dimethoxyphenethyl substituent in the analogue from , which may influence steric hindrance and solubility .
Molecular Weight: The target compound (MW = 339.82) is intermediate in size compared to the larger C₂₂H₂₂ClN₃O₃ analogue (MW = 411.88) and smaller pyrazolo-pyrazinone derivatives (MW = 247.68) . Lower molecular weight often correlates with improved bioavailability.
Q & A
Q. Abiotic Studies :
- Hydrolysis : Incubate at pH 4–9, 25–50°C, and analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.
Q. Biotic Studies :
- Microbial Degradation : Use soil/water microcosms with ¹⁴C-labeled compound to track mineralization .
- Ecotoxicology : Test acute toxicity (LC50/EC50) in Daphnia magna or algae.
Q. How can the mechanism of action (MoA) be elucidated for this compound in kinase inhibition?
- Answer : Use a multi-tiered approach :
In Silico Docking : Predict binding affinity to kinase ATP pockets (e.g., using AutoDock Vina).
Biochemical Assays : Measure IC50 in kinase panels (e.g., Eurofins KinaseProfiler®).
Q. Cellular Validation :
- siRNA knockdown of target kinases to confirm phenotype rescue.
- Phospho-proteomics to map signaling pathway alterations .
Methodological Notes
- Contradiction Analysis : Always cross-validate findings with orthogonal methods (e.g., SPR for binding affinity if IC50 data is inconsistent).
- Data Reproducibility : Pre-register experimental protocols on platforms like Zenodo to enhance transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
